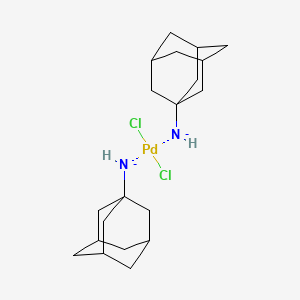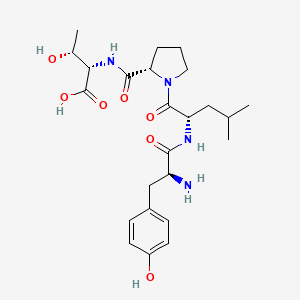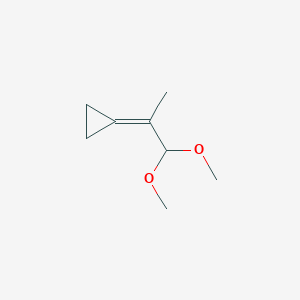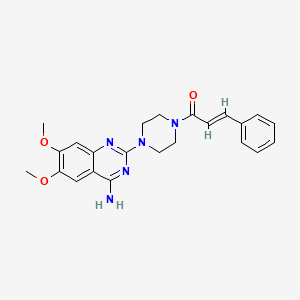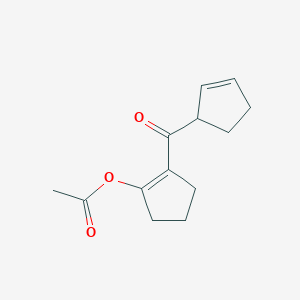
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is an organic compound with a unique structure that includes two cyclopentene rings connected by a carbonyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method yields derivatives of cyclopent-2-en-1-one in one step with reasonable yields . Another method involves the acetylation of 4-hydroxy-2-cyclopentenone to obtain the racemic 4-oxocyclopent-2-en-1-yl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of thionyl chloride and anhydrous ethanol in a controlled environment can facilitate the production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate has several scientific research applications:
Biology: The compound’s derivatives are used in the study of biological processes and the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate involves its interaction with various molecular targets and pathways. The compound’s carbonyl and acetate groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A related compound with a similar structure but without the acetate group.
4-Oxocyclopent-2-en-1-yl acetate: Another similar compound used as an intermediate in organic synthesis.
Uniqueness
2-(Cyclopent-2-ene-1-carbonyl)cyclopent-1-en-1-yl acetate is unique due to its dual cyclopentene rings and the presence of both a carbonyl and an acetate group
Propriétés
Numéro CAS |
66857-06-5 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
[2-(cyclopent-2-ene-1-carbonyl)cyclopenten-1-yl] acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-12-8-4-7-11(12)13(15)10-5-2-3-6-10/h2,5,10H,3-4,6-8H2,1H3 |
Clé InChI |
YGSTZLLYCFVSQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(CCC1)C(=O)C2CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


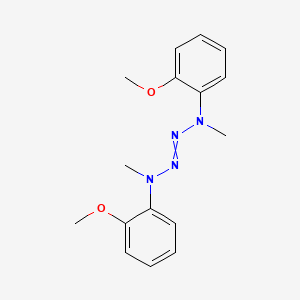


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

